5-Hydroxymethyl-4-methyl-pyrrolidin-2-one

Description

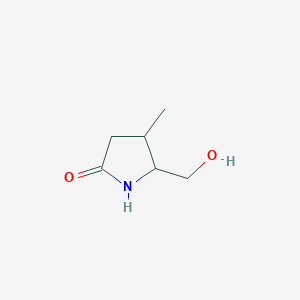

5-Hydroxymethyl-4-methyl-pyrrolidin-2-one is a heterocyclic compound featuring a five-membered lactam ring (pyrrolidinone) with two substituents: a hydroxymethyl group at position 5 and a methyl group at position 2. This structure confers unique physicochemical properties, such as polarity due to the hydroxyl group and steric effects from the methyl substitution. Pyrrolidinones are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry, where substituent positioning significantly influences reactivity and bioactivity.

Properties

IUPAC Name |

5-(hydroxymethyl)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-6(9)7-5(4)3-8/h4-5,8H,2-3H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFPDHOSZYGKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethyl-4-methyl-pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . This method involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl-4-methyl-pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Hydroxymethyl-4-methyl-pyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of various complex molecules and as a ligand in catalysis.

Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl-4-methyl-pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations in Pyrrolidinone Derivatives

The substituent pattern of 5-Hydroxymethyl-4-methyl-pyrrolidin-2-one distinguishes it from related pyrrolidinones:

- Chloroethyl Derivative (1-(2-Chloroethyl)pyrrolidin-2-one) : The electron-withdrawing chloroethyl group enhances electrophilicity, making it suitable for alkylation reactions in organic synthesis. In contrast, the hydroxymethyl group in the target compound increases hydrophilicity, favoring solubility in polar solvents .

- Pyridinyl-Substituted Analogs : The presence of a pyridinyl ring (as in (5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one) introduces aromaticity and hydrogen-bonding capabilities, which are critical for receptor interactions in bioactive molecules .

Comparison with Six-Membered Lactams (Pyranones)

The six-membered lactam 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one () shares functional groups (hydroxyl and hydroxymethyl) but differs in ring size and electronic structure:

- Substituent Positioning: Both compounds have hydroxymethyl groups, but the pyranone’s 4-keto group increases conjugation, altering UV absorption and redox behavior .

Solubility and Reactivity

- Hydroxymethyl Group: Enhances water solubility compared to non-polar analogs like 5-Methyl-4-(p-tolyl)thiazol-2-amine ().

- Methyl Group : Steric hindrance at position 4 may slow nucleophilic attacks at the lactam carbonyl, affecting reaction kinetics in synthetic pathways.

Biological Activity

5-Hydroxymethyl-4-methyl-pyrrolidin-2-one, a member of the pyrrolidinone family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound features a hydroxymethyl group and a methyl group attached to the pyrrolidinone ring, which contributes to its unique properties and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be visualized as follows:

This compound exists in two stereoisomeric forms: trans and cis, each exhibiting distinct chemical behaviors. The presence of both hydroxymethyl and methyl groups enhances its biological activity compared to simpler derivatives.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing binding affinity, while the methyl group may influence lipophilicity and membrane permeability. This compound has been studied for its potential as an enzyme inhibitor, modulating various biological pathways.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.

2. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. In cell line assays, it has shown the ability to induce apoptosis in cancer cells, particularly in hormone-dependent lines such as LNCaP and T47-D. The IC50 values observed in these studies indicate significant cytotoxic effects, warranting further investigation into its mechanisms and therapeutic potential.

3. Enzyme Inhibition

The compound's role as an enzyme inhibitor has been a focal point in research. It may interact with key metabolic enzymes, potentially affecting pathways related to cancer proliferation or microbial resistance.

Case Studies

-

Anticancer Activity in T47-D Cells

- Study Design : T47-D cells were treated with varying concentrations of this compound.

- Results : Significant cytotoxicity was observed with an IC50 value of approximately 10 µM after 72 hours of treatment.

- Mechanism : Flow cytometry analysis indicated increased apoptosis rates correlated with treatment concentration.

-

Antimicrobial Efficacy

- Study Design : The compound was tested against several bacterial strains using the disk diffusion method.

- Results : Zones of inhibition were measured, showing effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Methyl-pyrrolidin-2-one | Lacks hydroxymethyl group | Limited antimicrobial properties |

| 5-Hydroxymethyl-pyrrolidin-2-one | Contains hydroxymethyl group | Enhanced anticancer and antimicrobial activities |

| Pyrrolidin-2-one | Simplest derivative | Minimal biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.